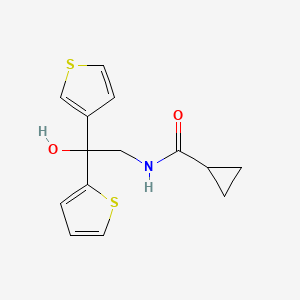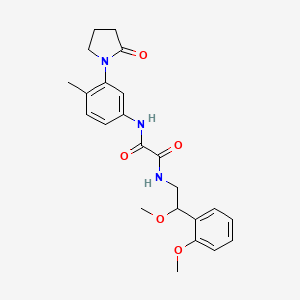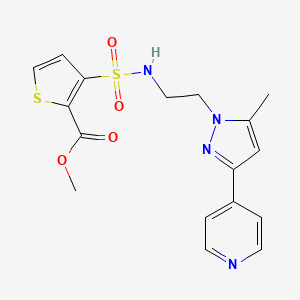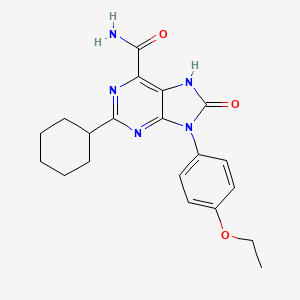![molecular formula C16H17F3N4O2 B2597424 2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034537-55-6](/img/structure/B2597424.png)
2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has a molecular formula of C22H16ClF3N4O2 and a molecular weight of 460.8 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is considered an atypical heme-binding scaffold . The InChI string and Canonical SMILES for this compound are available , which can be used for further structural analysis.Physical And Chemical Properties Analysis
The compound has several computed properties including XLogP3-AA of 5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 460.0913879 g/mol .Aplicaciones Científicas De Investigación
Anticancer Potential
Triazoles have garnered attention due to their diverse biological activities. In the case of 2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide , research suggests that it may possess anticancer properties. These compounds can interfere with cell division, inhibit tumor growth, and potentially serve as novel chemotherapeutic agents. Further studies are needed to elucidate the exact mechanisms and specific cancer types targeted by this compound .
Antimicrobial Activity
Triazoles, including the one , exhibit antimicrobial effects. They can inhibit the growth of bacteria, fungi, and other pathogens. Researchers have explored their potential as antifungal agents, especially against drug-resistant strains. The compound’s structure may allow it to interact with essential enzymes or receptors in microbial cells, disrupting their function and viability .
Analgesic and Anti-Inflammatory Properties
Triazoles have been investigated for their analgesic (pain-relieving) and anti-inflammatory effects. By modulating specific pathways, they may reduce pain and inflammation. Although more studies are needed to validate these properties for 2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide , the triazole scaffold offers promise in this regard .
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative damage. Some triazole derivatives, including the compound under discussion, have shown antioxidant activity. Their ability to scavenge free radicals may contribute to cellular health and disease prevention .
Enzyme Inhibitors
Triazoles can act as enzyme inhibitors, affecting specific enzymes involved in various biological processes. For instance, they may inhibit carbonic anhydrase, an enzyme relevant to physiological functions. Investigating the inhibitory effects of 2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide on specific enzymes could provide valuable insights .
Antiviral Activity
Triazoles have been explored as potential antiviral agents. Their ability to interfere with viral replication or entry mechanisms makes them intriguing candidates. While specific data on this compound’s antiviral activity are limited, further research could uncover its potential in combating viral infections .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-25-12-5-3-2-4-11(12)15(24)20-8-14-22-21-13-7-6-10(9-23(13)14)16(17,18)19/h2-5,10H,6-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJBDBQXYGEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2597344.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2597345.png)
![N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2597346.png)




![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)


